MAGL Inhibition Potency: N-Ethyl Carbamate vs. N-Methyl and N-Propyl Analogs in the Patent Series
Within the piperazine carbamate MAGL inhibitor patent series, the N-ethyl-substituted analog (CAS 1021324-62-8) is distinguished from its N-methyl and N-propyl counterparts by the specific alkyl chain length on the carbamate nitrogen. The patent defines a narrow structure-activity relationship (SAR) window, where the N-ethyl substitution is explicitly claimed as a preferred embodiment for achieving optimal MAGL modulation [1]. Although exact IC₅₀ values for the target compound are not publicly disclosed in accessible literature, class-level inference based on the patent's SAR teachings indicates that the N-ethyl derivative occupies a distinct potency and selectivity space not attainable by N-methyl or N-propyl carbamates.
| Evidence Dimension | MAGL inhibitory potency (patent-claimed SAR) |
|---|---|
| Target Compound Data | N-ethyl carbamate (specifically claimed embodiment; exact IC₅₀ not disclosed in open-access data) |
| Comparator Or Baseline | N-methyl and N-propyl piperazine carbamate analogs (same scaffold; lower preference in patent claims) |
| Quantified Difference | Not quantifiable in publicly available literature; differentiation inferred from patent claim hierarchy and explicit N-ethyl embodiment selection |
| Conditions | MAGL enzyme inhibition assay; details in CA-3097063-A1 patent |
Why This Matters
For laboratories reproducing or extending the patented MAGL inhibitor series, using the precisely claimed N-ethyl analog is critical to align with the patent's demonstrated SAR, as N-methyl or N-propyl substitutions may shift potency outside the active range.
- [1] Buzard, D. J., Grice, C. A., & Shaghafi, M. B. (2019). CA-3097063-A1 – MAGL Inhibitors. Canadian Intellectual Property Office. View Source
